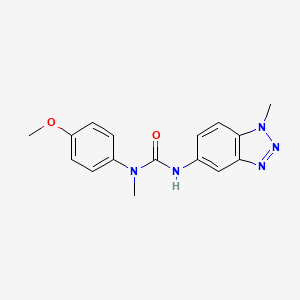
1-(4-Methoxyphenyl)-1-methyl-3-(1-methyl-5-benzotriazolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-1-methyl-3-(1-methyl-5-benzotriazolyl)urea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Potential
- Urea derivatives have been explored for their enzyme inhibition capabilities and potential anticancer effects. A study by Mustafa, Perveen, and Khan (2014) synthesized various urea derivatives and found that these compounds showed significant inhibition of enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. Moreover, some compounds exhibited antiproliferative activity against a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).
Antimicrobial and Antidiabetic Screening
- Research by Korkusuz, Yıldırım, and Albayrak (2013) focused on the synthesis of various urea derivatives and evaluated their antimicrobial activities. Their findings suggest potential applications in combating bacterial and yeast infections (Korkusuz, Yıldırım, & Albayrak, 2013). Additionally, Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) synthesized N-substituted dihydropyrimidine derivatives, including urea, and assessed their antidiabetic activity, indicating potential for diabetes management (Lalpara et al., 2021).
Novel Compounds Synthesis and Characterization
- Rani, Praveena, Spoorthy, and Ravindranath (2014) synthesized and characterized novel imidazole ureas containing dioxaphospholanes. These compounds' antimicrobial evaluation underscores their potential in pharmaceutical applications (Rani, Praveena, Spoorthy, & Ravindranath, 2014). Perković et al. (2016) also developed novel urea and bis-urea primaquine derivatives, exhibiting notable antiproliferative and antioxidant activities, which could be significant in cancer and oxidative stress-related treatments (Perković et al., 2016).
Molecular Structure Analysis
- The molecular structure of various urea derivatives has been a focus of study, as seen in the work of Attia, Aboul-Enein, El‐Brollosy, Ng, and Tiekink (2012). They analyzed the crystal structure of a urea compound, providing insights into its molecular interactions and potential applications in material sciences (Attia et al., 2012).
Inhibitors in Cancer Research
- Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, and Lawrence (2012) developed potent inhibitors using urea derivatives for Rho-associated protein kinases (ROCK1 and 2), crucial in cancer research (Pireddu et al., 2012).
Catalytic Synthesis
- The catalytic synthesis of urea derivatives, like in the study by Ting-ting (2004), explores the efficient production of these compounds, which is pivotal for their application in various fields, including pharmaceuticals and materials science (Ting-ting, 2004).
Eigenschaften
Molekularformel |
C16H17N5O2 |
|---|---|
Molekulargewicht |
311.34 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-1-methyl-3-(1-methylbenzotriazol-5-yl)urea |
InChI |
InChI=1S/C16H17N5O2/c1-20(12-5-7-13(23-3)8-6-12)16(22)17-11-4-9-15-14(10-11)18-19-21(15)2/h4-10H,1-3H3,(H,17,22) |
InChI-Schlüssel |
XVMYWSXJMUXOAC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(C)C3=CC=C(C=C3)OC)N=N1 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(C)C3=CC=C(C=C3)OC)N=N1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



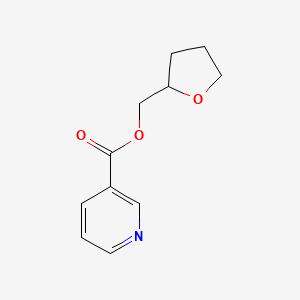

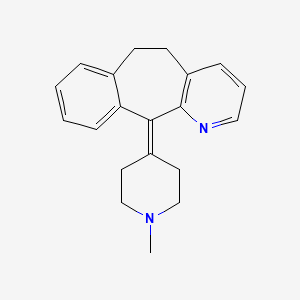

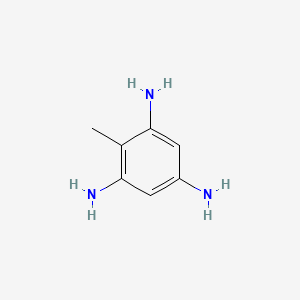

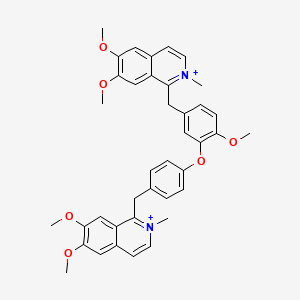
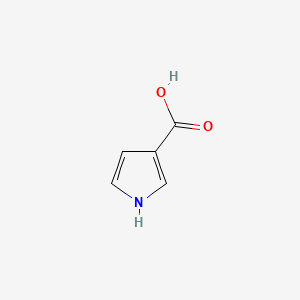
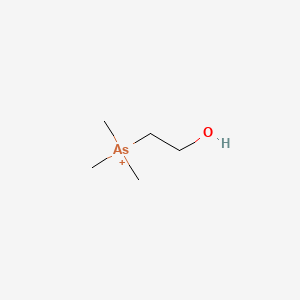

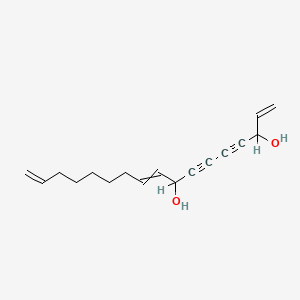
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)
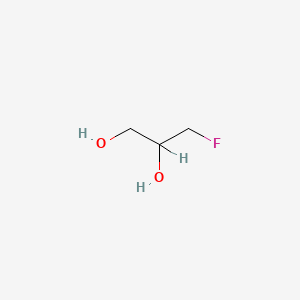
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)